molecular formula C16H22N2O3S B2450113 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide CAS No. 433689-41-9

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No.: B2450113
CAS No.: 433689-41-9
M. Wt: 322.42
InChI Key: GSNPRVHLLSWPTC-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound is known for its unique structural features, which include an allyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-10-17-16(19)14-8-11-18(12-9-14)22(20,21)15-6-4-13(2)5-7-15/h3-7,14H,1,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPRVHLLSWPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C22H31N3O4SC_{22}H_{31}N_{3}O_{4}S. Its structure includes a piperidine ring, a sulfonamide group, and an enamine moiety, which contribute to its biological activity. The presence of the 4-methylbenzenesulfonyl group enhances its lipophilicity and ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from piperidine structures. For instance, derivatives synthesized from 4-methylbenzenesulfonyl-piperidine have shown promising results in inhibiting cancer cell proliferation. In one study, a series of propanamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity of Piperidine Derivatives

Compound IDIC50 (µM)Cancer Cell Line
6h20.12 ± 6.20Breast Cancer
6j10.84 ± 4.20Colon Cancer
6e24.57 ± 1.62Cervical Cancer

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties, including potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.

Synthesis and Derivative Studies

The synthesis of 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine derivatives with sulfonyl chlorides. Studies have reported various synthetic routes leading to the formation of this compound and its analogs, emphasizing the importance of optimizing conditions for yield and purity .

Table 2: Synthetic Routes for Piperidine Derivatives

StepReactantsConditionsYield (%)
14-methylbenzenesulfonyl chloride + ethyl piperidinecarboxylateNa2CO3 solution, pH 9-1073-85
2Ethyl piperidinecarboxylate + hydrazine derivativesStirring at room temperatureVariable

Case Studies and Research Findings

Numerous studies have investigated the biological activities of related compounds featuring piperidine cores:

  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, validating their potential as therapeutic agents .
  • Neuropharmacological Investigations : Research has indicated that modifications on the piperidine ring can enhance binding affinity to neurotransmitter receptors, suggesting a pathway for developing new treatments for neurological disorders .
  • Pharmacokinetic Studies : The pharmacokinetic profiles of synthesized derivatives have been explored, highlighting their absorption, distribution, metabolism, and excretion (ADME) properties which are crucial for drug development .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is unique due to its combination of an allyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

1-(4-Methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, including a piperidine ring, a sulfonyl group, and a carboxamide moiety. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 428.5 g/mol. Its structural components suggest interactions with various biological targets:

Component Description
Piperidine Ring Provides a basic nitrogen atom for interaction.
Sulfonyl Group Enhances solubility and potential enzyme inhibition.
Carboxamide Moiety Contributes to hydrogen bonding and receptor affinity.

Antimicrobial Properties

Research indicates that compounds with piperidine structures often exhibit antibacterial activity. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also possess similar effects.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been associated with inhibition of acetylcholinesterase (AChE) and urease . A study highlighted that compounds bearing the piperidine nucleus effectively inhibit AChE, which is crucial for treating neurodegenerative diseases .

Anticancer Activity

Piperidine derivatives are also being investigated for their anticancer properties. The presence of the sulfonamide group in related compounds has been linked to anticancer activity, making it plausible that this compound could exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following modifications have been studied in related compounds:

Modification Effect on Activity
Alkyl Substituents Increased lipophilicity enhances membrane penetration.
Functional Group Variations Altered binding affinity to target enzymes/receptors.

Study on Antimicrobial Activity

A study conducted on various piperidine derivatives demonstrated that modifications in the sulfonyl group significantly influenced their antimicrobial efficacy. Compounds similar to this compound were shown to inhibit bacterial growth effectively, suggesting a promising avenue for further research .

Evaluation of Enzyme Inhibition

In another study, piperidine-based compounds were synthesized and evaluated for their ability to inhibit AChE. The results indicated that specific structural features, such as the presence of a sulfonyl group, enhanced inhibitory potency against AChE, which could be relevant for developing treatments for Alzheimer's disease .

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